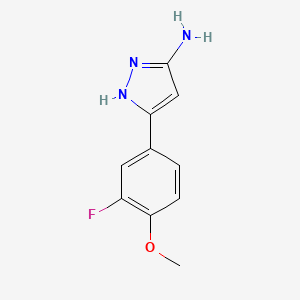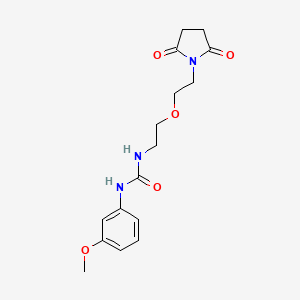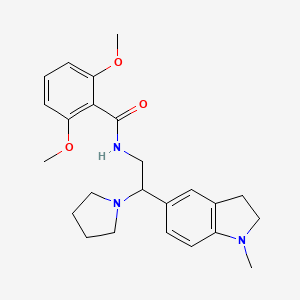
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. The compound belongs to the thiazepane family and has a unique structure that makes it suitable for various research applications. In
Aplicaciones Científicas De Investigación
Antiandrogen Activity
A study by Tucker, Crook, and Chesterson (1988) found that derivatives of the compound 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane exhibited antiandrogen activity. This research is significant for understanding the potential therapeutic use of such compounds in treating androgen-responsive diseases, both benign and malignant. The researchers synthesized a series of derivatives and tested them for antiandrogenic properties, leading to the discovery of novel, potent antiandrogens (Tucker, Crook, & Chesterson, 1988).
Enantiomer Resolution and Absolute Configuration
In another study, Tucker and Chesterson (1988) focused on the resolution of the nonsteroidal antiandrogen ICI 176334, a derivative of this compound. They resolved this compound by chromatographic separation and established the absolute configuration of the active enantiomer, which is crucial for understanding the compound's pharmacological activity (Tucker & Chesterson, 1988).
Electropolymerization for Capacitor Applications
Ferraris et al. (1998) researched the electropolymerization of derivatives including 3-(4-fluorophenyl)thiophene and 3-(4-methylsulfonylphenyl)thiophene, related to the compound . They demonstrated the potential of these polymers as active materials for electrochemical capacitors, showing their application in energy storage and power generation (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Polymer Electrolytes in Fuel Cell Applications
A study by Bae, Miyatake, and Watanabe (2009) on sulfonated poly(arylene ether sulfone)s, which includes derivatives of this compound, revealed their potential in fuel cell applications. These polymers showed promising properties as proton exchange membranes, which are critical components in fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Use in Fluorination Reactions
Umemoto, Singh, Xu, and Saito (2010) explored the use of phenylsulfur trifluorides, related to the compound , in fluorination reactions. They found these compounds to be effective for a variety of fluorination applications, including deoxofluorinations and deoxofluoro-arylsulfinylations, demonstrating their broad utility in synthetic chemistry (Umemoto, Singh, Xu, & Saito, 2010).
Propiedades
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S2/c1-14-5-3-4-6-17(14)18-9-10-21(11-12-24-18)25(22,23)19-8-7-16(20)13-15(19)2/h3-8,13,18H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLPXCSUJHYJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2956910.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956911.png)

![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2956914.png)
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)
![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)



![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)